(2S,3R)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid
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Overview
Description
(2S,3R)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a tetrafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid or a fluorinated aromatic compound.
Fluorination: Introduction of the tetrafluorophenyl group is achieved through electrophilic aromatic substitution using reagents like tetrafluoroborate salts.
Chiral Resolution: The chiral centers are introduced and resolved using chiral catalysts or auxiliaries to obtain the desired stereochemistry.
Deprotection: Any protecting groups used during the synthesis are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the aromatic ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: Nucleophiles (e.g., amines, thiols), polar aprotic solvents (e.g., dimethylformamide (DMF)), elevated temperatures.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted aromatic derivatives with various functional groups.
Scientific Research Applications
(2S,3R)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biology: The compound is studied for its potential role in modulating enzyme activity and protein interactions.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Industry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their catalytic activity.
Receptor Modulation: Interacting with receptors to alter their signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)butanoic acid: Similar structure with an additional carbon in the side chain.
(2S,3R)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)pentanoic acid: Similar structure with two additional carbons in the side chain.
(2S,3R)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)hexanoic acid: Similar structure with three additional carbons in the side chain.
Uniqueness
(2S,3R)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid is unique due to its specific stereochemistry and the presence of a tetrafluorophenyl group, which imparts distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H7F4NO3 |
---|---|
Molecular Weight |
253.15 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F4NO3/c10-3-1-2(4(11)6(13)5(3)12)8(15)7(14)9(16)17/h1,7-8,15H,14H2,(H,16,17)/t7-,8+/m0/s1 |
InChI Key |
LJWMHFIUFJGWQO-JGVFFNPUSA-N |
Isomeric SMILES |
C1=C(C(=C(C(=C1F)F)F)F)[C@H]([C@@H](C(=O)O)N)O |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(C(C(=O)O)N)O |
Origin of Product |
United States |
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